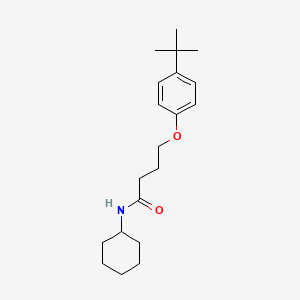![molecular formula C24H28N2OS B11633592 3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11633592.png)
3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” typically involves multi-step organic reactions. The key steps may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the spiro-cyclohexane ring via spiro-annulation.
- Functionalization with alkenyl and sulfanyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkenyl groups, converting them into saturated hydrocarbons.
Substitution: The quinazoline moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while reduction of alkenyl groups results in saturated hydrocarbons.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying spiro compound chemistry, including reaction mechanisms and stereochemistry.
Biology
Potential biological applications include its use as a scaffold for drug design, particularly in targeting specific enzymes or receptors.
Medicine
Research may explore its potential as a therapeutic agent, given its structural similarity to known bioactive compounds.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[h]quinazoline] derivatives: Compounds with similar spiro structures and quinazoline cores.
Alkenyl sulfanyl compounds: Molecules containing alkenyl and sulfanyl functional groups.
Uniqueness
The uniqueness of “3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” lies in its combination of functional groups and spiro structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H28N2OS |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H28N2OS/c1-4-14-28-23-25-21-19-11-7-6-10-18(19)15-24(12-8-5-9-13-24)20(21)22(27)26(23)16-17(2)3/h4,6-7,10-11H,1-2,5,8-9,12-16H2,3H3 |
InChI Key |
XRMSFWDCAARFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633547.png)
![2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11633550.png)
![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633573.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633580.png)
![[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid](/img/structure/B11633585.png)
![(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11633590.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11633603.png)
